molecular formula C8H10ClN3O2 B2556115 5-Aminoisophthalamide hydrochloride CAS No. 1147233-38-2

5-Aminoisophthalamide hydrochloride

Cat. No.: B2556115
CAS No.: 1147233-38-2
M. Wt: 215.64
InChI Key: FLWLBAUTYWIDSP-UHFFFAOYSA-N
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Description

5-Aminoisophthalamide hydrochloride: is a chemical compound with the molecular formula C8H9N3O2·HCl. It is a derivative of isophthalic acid and contains an amine group at the 5-position and an amide group. This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Aminoisophthalamide hydrochloride typically involves the reaction of isophthalic acid derivatives with amine compounds. One common method includes the iodination of 5-amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide using iodine chloride . The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization can help in the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoisophthalamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted amides or amines .

Scientific Research Applications

Chemistry: 5-Aminoisophthalamide hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a building block for the synthesis of biologically active molecules .

Medicine: The compound’s potential biological activities make it a candidate for drug development. It is investigated for its possible therapeutic effects and interactions with biological targets .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Aminoisophthalamide hydrochloride involves its interaction with specific molecular targets. The amine and amide groups in its structure allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    5-Aminoisophthalic acid: Similar in structure but lacks the amide group.

    Isophthalamide: Contains the amide group but lacks the amine group at the 5-position.

    5-Aminoisophthalic acid bisamide: Contains two amide groups and an amine group, used in similar applications.

Uniqueness: 5-Aminoisophthalamide hydrochloride is unique due to the presence of both amine and amide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it versatile for various applications in research and industry .

Properties

IUPAC Name

5-aminobenzene-1,3-dicarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.ClH/c9-6-2-4(7(10)12)1-5(3-6)8(11)13;/h1-3H,9H2,(H2,10,12)(H2,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWLBAUTYWIDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)N)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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